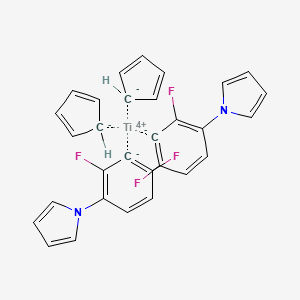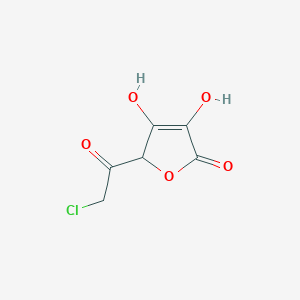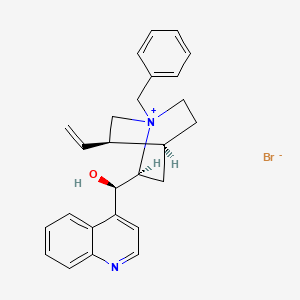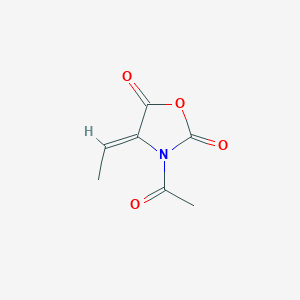![molecular formula C66H70CaN4O10 B1141746 Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate CAS No. 433289-83-9](/img/structure/B1141746.png)
Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate, commonly known as Atorvastatin Calcium, is a widely used medication in the class of statins. It is primarily used to lower cholesterol and triglyceride levels in the blood, thereby reducing the risk of cardiovascular diseases. Atorvastatin Calcium works by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the production of cholesterol in the liver .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Atorvastatin Calcium involves multiple steps, starting from the preparation of the pyrrole ring, followed by the introduction of various substituents. The key steps include:
Formation of the Pyrrole Ring: This is achieved through a condensation reaction between an aldehyde and an amine.
Introduction of the Phenylcarbamoyl Group: This step involves the reaction of the pyrrole intermediate with phenyl isocyanate.
Addition of the Hydroxyheptanoate Side Chain: This is done through a series of reactions including alkylation and hydrolysis.
Industrial Production Methods
Industrial production of Atorvastatin Calcium typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
Atorvastatin Calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Substitution reactions can occur at the phenyl rings or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of Atorvastatin Calcium, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Atorvastatin Calcium has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of statins.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively studied for its role in reducing cholesterol levels and preventing cardiovascular diseases.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Atorvastatin Calcium exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is responsible for the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, Atorvastatin Calcium reduces the synthesis of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the blood. This reduction in LDL cholesterol helps prevent the buildup of plaques in the arteries, thereby reducing the risk of cardiovascular diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Simvastatin: Another statin used to lower cholesterol levels.
Lovastatin: A naturally occurring statin with similar effects.
Rosuvastatin: Known for its high potency in reducing cholesterol levels.
Uniqueness of Atorvastatin Calcium
Atorvastatin Calcium is unique due to its high efficacy in lowering LDL cholesterol and its relatively long half-life, which allows for once-daily dosing. Additionally, it has been shown to have beneficial effects on other cardiovascular risk factors, such as reducing inflammation and improving endothelial function.
Eigenschaften
CAS-Nummer |
433289-83-9 |
|---|---|
Molekularformel |
C66H70CaN4O10 |
Molekulargewicht |
1119.4 g/mol |
IUPAC-Name |
calcium;(3R,5R)-7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/2C33H36N2O5.Ca/c2*1-22(2)31-30(33(40)34-25-16-10-5-11-17-25)29(23-12-6-3-7-13-23)32(24-14-8-4-9-15-24)35(31)19-18-26(36)20-27(37)21-28(38)39;/h2*3-17,22,26-27,36-37H,18-21H2,1-2H3,(H,34,40)(H,38,39);/q;;+2/p-2/t2*26-,27-;/m11./s1 |
InChI-Schlüssel |
ILJBDHBNPXANQZ-MNSAWQCASA-L |
SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
Isomerische SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
Kanonische SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
Synonyme |
(βR,δR)-β,δ-Dihydroxy-2-(1-methylethyl)-4,5-diphenyl-3-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Calcium Salt (2:1); USP Atorvastatin Related Compound A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141663.png)

![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)






